4-Carbamoyl-3-nitrobenzoic acid

CAS No.: 87594-59-0

Cat. No.: VC3733302

Molecular Formula: C8H6N2O5

Molecular Weight: 210.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87594-59-0 |

|---|---|

| Molecular Formula | C8H6N2O5 |

| Molecular Weight | 210.14 g/mol |

| IUPAC Name | 4-carbamoyl-3-nitrobenzoic acid |

| Standard InChI | InChI=1S/C8H6N2O5/c9-7(11)5-2-1-4(8(12)13)3-6(5)10(14)15/h1-3H,(H2,9,11)(H,12,13) |

| Standard InChI Key | LKPGLAHLFCDSNK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N |

Introduction

Chemical Structure and Identification

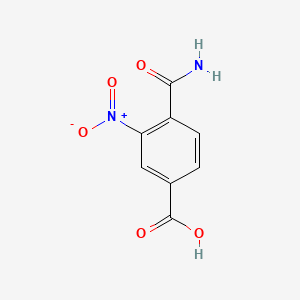

4-Carbamoyl-3-nitrobenzoic acid, also known by its IUPAC name 4-(aminocarbonyl)-3-nitrobenzoic acid, is a substituted benzoic acid with a carbamoyl group at the para-position and a nitro group at the meta-position relative to the carboxylic acid . The molecular structure features a benzene ring with three substituents arranged in a specific orientation, creating a unique chemical entity with distinctive properties.

Identifiers and Nomenclature

The compound can be identified through various chemical identifiers as presented in Table 1 below:

The compound contains three primary functional groups: a carboxylic acid (-COOH), a carbamoyl/amide group (-CONH₂), and a nitro group (-NO₂). These functional groups significantly influence the chemical behavior, reactivity, and physical properties of the compound.

Physical Properties

The physical properties of 4-Carbamoyl-3-nitrobenzoic acid provide insight into its behavior under various conditions and its potential applications. While specific information about this compound is limited in the provided search results, we can infer several properties based on its structural features.

Appearance and Solubility

Based on similar substituted benzoic acids, 4-Carbamoyl-3-nitrobenzoic acid likely appears as a crystalline solid at room temperature, potentially exhibiting a yellowish coloration due to the nitro group's chromophoric properties. The compound would likely be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide due to its polar functional groups. The carboxylic acid portion would make it soluble in basic aqueous solutions through salt formation.

Chemical Reactivity

The chemical reactivity of 4-Carbamoyl-3-nitrobenzoic acid is governed by its three functional groups, each capable of undergoing distinct chemical transformations.

Carboxylic Acid Reactivity

The carboxylic acid group can undergo typical reactions including:

-

Salt formation with bases to form 4-Carbamoyl-3-nitrobenzoate

-

Esterification reactions with alcohols

-

Amidation reactions with amines

-

Reduction to alcohols

The salt form (4-Carbamoyl-3-nitrobenzoate) has been documented with the molecular formula C₈H₅N₂O₅⁻ and a molecular weight of 209.14 g/mol .

Nitro Group Reactivity

The nitro group can participate in various reactions including:

-

Reduction to an amino group

-

Nucleophilic aromatic substitution reactions (activated by the electron-withdrawing nature of the group)

-

Vicarious nucleophilic substitution

The presence of the nitro group also activates the benzene ring toward nucleophilic attack, particularly at ortho and para positions relative to itself.

Carbamoyl Group Reactivity

The carbamoyl (amide) group can undergo:

-

Hydrolysis to form carboxylic acid

-

Dehydration to form nitriles

-

Reduction to amines

Synthesis Routes

Based on the information available, we can infer potential synthesis routes for 4-Carbamoyl-3-nitrobenzoic acid.

Direct Nitration

One possible synthetic route could involve the nitration of 4-carbamoylbenzoic acid using standard nitration conditions (HNO₃/H₂SO₄). The electron-withdrawing carbamoyl group would direct nitration predominantly to the meta position, potentially yielding the desired compound.

Oxidation of 4-Carbamoyl-3-nitrotoluene

Another potential route might involve the oxidation of 4-carbamoyl-3-nitrotoluene to convert the methyl group to a carboxylic acid, using oxidizing agents such as potassium permanganate or chromic acid.

Structural Analysis

Spectroscopic Properties

Based on its structure, 4-Carbamoyl-3-nitrobenzoic acid would show characteristic spectroscopic patterns:

-

In ¹H NMR spectroscopy, the compound would likely show:

-

Three aromatic proton signals with distinct coupling patterns

-

Two amide protons appearing as a broad singlet

-

A carboxylic acid proton as a broad singlet at low field

-

-

In ¹³C NMR spectroscopy, eight carbon signals would be expected:

-

Two carbonyl carbon signals (carboxylic acid and amide)

-

Six aromatic carbon signals

-

-

In IR spectroscopy, characteristic bands would include:

-

Carboxylic acid O-H stretch (broad, 3300-2500 cm⁻¹)

-

Amide N-H stretches (3350-3180 cm⁻¹)

-

C=O stretches for both carboxylic acid and amide (1720-1670 cm⁻¹)

-

NO₂ asymmetric and symmetric stretches (1550-1500 cm⁻¹ and 1360-1290 cm⁻¹)

-

Related Compounds

Understanding the relationship between 4-Carbamoyl-3-nitrobenzoic acid and structurally similar compounds provides context for its chemical behavior and potential applications.

Ionic Form

The deprotonated form of the compound, 4-Carbamoyl-3-nitrobenzoate, is documented in PubChem with CID 7016424 . This anionic form has different properties than the parent acid, particularly in terms of solubility and reactivity. The salt form would be more water-soluble than the parent acid due to its ionic nature.

Ester Derivatives

Related compounds include ester derivatives such as 4-amino-3-nitrobenzoic acid methyl ester, which can be synthesized via Fischer esterification . This compound differs from our target by having an amino group in place of the carbamoyl group, but demonstrates the potential for functionalization of the carboxylic acid moiety in these types of compounds.

Structural Analogs

Several structural analogs of 4-Carbamoyl-3-nitrobenzoic acid exist with variations in:

-

The position of the nitro group (2-nitro, 4-nitro isomers)

-

The nature of the para substituent (amino, hydroxyl, halogen instead of carbamoyl)

-

The oxidation state of the carboxylic acid (aldehyde, alcohol derivatives)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume